molecular formula C20H26O6 B12402187 Epinodosin

Epinodosin

Cat. No.: B12402187
M. Wt: 362.4 g/mol
InChI Key: WZYJEEIAFBHYJS-YXZSDFPZSA-N
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Description

Epinodosin is a diterpenoid compound known for its antibacterial and antitumor properties. It has shown significant biological activity, particularly in inhibiting the proliferation, invasion, and migration of esophageal squamous cell carcinoma cells . This compound is derived from natural sources and has been the subject of various scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Epinodosin can be isolated from natural sources such as the plant Isodon serra. The extraction process involves several steps, including partitioning with ethyl acetate, followed by separation using silica gel, glucan gel, and macroporous resin columns. The final purification is achieved through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction and purification from plant sources. The use of advanced chromatographic techniques ensures the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Epinodosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Epinodosin has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Enmein
  • Isodocarpin

Comparison: Epinodosin, enmein, and isodocarpin are all diterpenoids with similar structures and biological activities. this compound is unique in its specific mechanism of action involving the miRNA-143-3p/Bcl-2 axis, which is not observed in the other compounds . This uniqueness makes this compound a particularly interesting compound for targeted cancer therapy research.

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1S,4S,8R,9R,12S,13S,14S,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

InChI

InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11+,12+,13-,14-,16-,19+,20+/m1/s1

InChI Key

WZYJEEIAFBHYJS-YXZSDFPZSA-N

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C

Origin of Product

United States

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